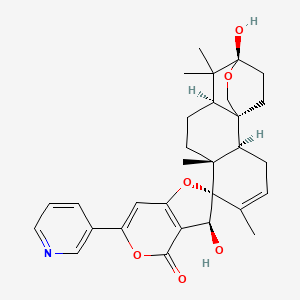

decaturin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H35NO6 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(1S,2R,3'S,6S,7R,10R,12S)-3',12-dihydroxy-5,7,11,11-tetramethyl-6'-pyridin-3-ylspiro[13-oxatetracyclo[10.2.2.01,10.02,7]hexadec-4-ene-6,2'-3H-furo[3,2-c]pyran]-4'-one |

InChI |

InChI=1S/C30H35NO6/c1-17-7-8-22-27(4,10-9-21-26(2,3)29(34)12-11-28(21,22)16-35-29)30(17)24(32)23-20(37-30)14-19(36-25(23)33)18-6-5-13-31-15-18/h5-7,13-15,21-22,24,32,34H,8-12,16H2,1-4H3/t21-,22-,24-,27+,28+,29-,30+/m0/s1 |

InChI Key |

TWFKYYSBMIGIGV-SCBNGLQJSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@]([C@]13[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)(CC[C@@H]6[C@]27CC[C@@](C6(C)C)(OC7)O)C |

Canonical SMILES |

CC1=CCC2C(C13C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)(CCC6C27CCC(C6(C)C)(OC7)O)C |

Synonyms |

decaturin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Decaturin B

Isolation and Purification Techniques

The purification of decaturin B is a multi-stage process that begins with the extraction from fungal cultures and proceeds through several sophisticated chromatographic separations to isolate the compound from a complex mixture of metabolites.

Solvent Extraction Methodologies

The initial step in isolating decaturin B from a fungal culture is solvent extraction. This technique separates compounds from a mixture based on their relative solubilities in two different immiscible liquids. In the case of decaturin B isolation from Penicillium chrysogenum cultured on a solid medium, a highly effective method involves the exhaustive extraction of the fungal mycelia and the agar (B569324) medium with an organic solvent. mdpi.com

Ethyl acetate (B1210297) is a commonly used solvent for this purpose. mdpi.commdpi.com The process typically involves soaking the fungal material in the solvent, which dissolves the target compounds along with other metabolites. This procedure is often repeated multiple times to ensure a thorough extraction. The resulting ethyl acetate solutions are then combined and the solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites, including decaturin B. mdpi.com For instance, in one study, fresh mycelia with agar blocks were extracted three times with ethyl acetate to obtain the initial soluble crude extract. mdpi.com

Table 1: Example of Solvent Extraction for Decaturin B

Fungal Source Extraction Solvent Procedure Outcome Penicillium chrysogenum XNM-12 Ethyl Acetate (EtOAc) Exhaustive extraction of mycelia and agar (3 times) Crude soluble extract containing Decaturin B

Data sourced from a study on antimicrobial meroterpenoids from Penicillium chrysogenum XNM-12. mdpi.com

Chromatographic Separation Methods

Following solvent extraction, the resulting crude extract contains a complex mixture of compounds. To isolate pure decaturin B, a sequence of chromatographic techniques is employed. Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. teledynelabs.com

The first stage of purification for the crude extract typically involves silica (B1680970) gel column chromatography. researchgate.net This is a form of adsorption chromatography where the stationary phase is silica gel, a highly polar material. column-chromatography.com The separation principle relies on the different polarities of the compounds in the mixture. libretexts.org More polar compounds adsorb more strongly to the silica gel and thus move down the column more slowly, while less polar compounds are eluted faster with the mobile phase. libretexts.org

In the purification of decaturin B, the crude extract is loaded onto a silica gel column and eluted with a series of solvents, often in a stepwise gradient of increasing polarity. mdpi.com For example, a gradient system of petroleum ether and ethyl acetate may be used, starting with a low polarity mixture (e.g., 15:1 petroleum ether:EtOAc) and gradually increasing the proportion of the more polar ethyl acetate. mdpi.com This process separates the crude extract into several fractions with varying compositions. mdpi.com

Table 2: Silica Gel Column Chromatography Parameters for Decaturin B Purification

Stationary Phase Mobile Phase System Elution Mode Result Silica Gel Petroleum Ether / Ethyl Acetate Stepwise Gradient (e.g., 15:1, 10:1, 5:1, 2:1, 1:1, 0:1) Separation of crude extract into multiple fractions

Parameters based on the isolation protocol from Penicillium chrysogenum. mdpi.com

Fractions obtained from silica gel chromatography that contain decaturin B are often subjected to further purification using Sephadex LH-20 column chromatography. mdpi.comresearchgate.net Sephadex LH-20 is a versatile chromatography medium made of hydroxypropylated, cross-linked dextran. cytivalifesciences.comresearchgate.net Its dual hydrophilic and lipophilic nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol (B129727). researchgate.net Separation on Sephadex LH-20 is based on molecular size (gel filtration) and can also involve partition chromatography, depending on the solvent used. cytivalifesciences.comresearchgate.net This technique is particularly effective for separating closely related molecular species, such as different alkaloids within a fraction. cytivalifesciences.com In the isolation of decaturin B, a fraction from the silica gel column is passed through a Sephadex LH-20 column, typically using methanol as the eluent, to achieve further separation and yield more refined fractions. mdpi.com

Table 3: Application of Sephadex LH-20 in Decaturin B Purification

Stationary Phase Input Material Eluent (Mobile Phase) Purpose Sephadex LH-20 Decaturin B-containing fraction from silica gel column Methanol (MeOH) Further fractionation and purification

This step follows the initial silica gel chromatography as reported in the literature. mdpi.com

The final and most precise purification step for obtaining pure decaturin B is High-Performance Liquid Chromatography (HPLC). researchgate.net HPLC is a powerful technique that uses high pressure to pass the mobile phase through a column packed with small-particle stationary phase, resulting in high-resolution separations. welch-us.com For isolation purposes, preparative or semi-preparative HPLC is used, which involves larger columns designed to purify significant quantities of a compound. welch-us.comingenieria-analitica.com

The purification of decaturin B often employs reversed-phase HPLC (RP-HPLC). mdpi.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. moravek.comwikipedia.org Compounds are separated based on their hydrophobicity; more hydrophobic (less polar) compounds have a stronger affinity for the stationary phase and are retained longer. wikipedia.org A common mobile phase for separating compounds like decaturin B is a gradient mixture of acetonitrile (B52724) (MeCN) and water. mdpi.com The targeted fractions from the Sephadex LH-20 column are injected into the HPLC system, and the gradient elution (e.g., increasing the concentration of acetonitrile over time) separates decaturin B from any remaining impurities, yielding the pure compound. mdpi.com

Table 4: Final Purification of Decaturin B by Preparative HPLC

Technique Mobile Phase Elution Mode Flow Rate Outcome Preparative Reversed-Phase HPLC Acetonitrile (MeCN) - Water (H₂O) Continuous Gradient (e.g., 30-100% MeCN over 30 min) ~3 mL/min Pure Decaturin B (e.g., 17.0 mg)

HPLC conditions as reported for the isolation of decaturin B from P. chrysogenum. mdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of Decaturin B

Precursor Derivation and Assembly

The biosynthesis of the decaturin scaffold begins with the formation of two distinct structural subunits, a polyketide-derived aromatic system and a complex diterpenoid, which are subsequently joined and modified.

Meroterpenoids are natural products derived from mixed biosynthetic pathways, incorporating both terpenoid and polyketide precursors. nih.govsci-hub.se The decaturins, including decaturin B, exemplify this structural class, possessing a unique pyridinyl-α-pyrone polyketide subunit connected to a diterpenoid subunit via a characteristic asymmetric spiro carbon atom. nih.govresearchgate.netresearchgate.net This hybrid origin contributes to their significant structural diversity and biological activities. nih.govchemrxiv.orgoup.com

The assembly of the pyridinyl-α-pyrone polyketide subunit is initiated from nicotinic acid. uniprot.orguniprot.orguniprot.org This precursor is first activated by the nicotinic acid-CoA ligase, OlcI, to form nicotinyl-CoA. uniprot.orguniprot.orguniprot.org Subsequently, the iterative type I polyketide synthase (PKS), OlcA, utilizes nicotinyl-CoA as a starter unit and catalyzes its condensation with two molecules of malonyl-CoA to construct the core polyketide chain. nih.govnih.gov This chain then undergoes cyclization to yield the characteristic 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO) structure. nih.govuniprot.orguniprot.org This initial biosynthetic sequence is highly analogous to the formation of the same subunit in the biosynthesis of pyripyropenes. nih.gov

Following the formation of HPPO, the diterpenoid subunit is integrated. nih.gov A polyprenyl transferase, OlcH, catalyzes the prenylation of the HPPO core by attaching a C20 geranylgeranyl group, forming geranylgeranyl-HPPO. uniprot.orgrsc.orgsemanticscholar.org This step marks a key divergence from pyripyropene biosynthesis, which incorporates a shorter C15 farnesyl group. nih.gov

The linear terpenoid chain of geranylgeranyl-HPPO then undergoes a series of complex cyclizations. First, the FAD-dependent monooxygenase, OlcE, catalyzes an epoxidation reaction on the terpenoid moiety. nih.govrsc.org This epoxide intermediate is then recognized by the terpene cyclase, OlcD, which orchestrates a cascade of cyclization reactions to form the intricate tricyclic terpene structure seen in the intermediate predecaturin E. nih.govuniprot.orgrsc.org Further enzymatic modifications, including oxidations catalyzed by cytochrome P450 monooxygenases like OlcG and OlcJ, and a short-chain dehydrogenase/reductase (OlcF), process this core structure through a series of intermediates such as decaturin E, decaturin F, and decaturin C, which are precursors to other members of the family. uniprot.orguniprot.orgrsc.org

Geranylgeranyl pyrophosphate (GGPP) is the essential C20 isoprenoid donor for the diterpenoid subunit of the decaturins. nih.govrsc.orghmdb.ca GGPP is a key intermediate in the biosynthesis of numerous terpenes and terpenoids. nih.govmdpi.comnih.gov The biosynthetic gene cluster responsible for decaturin production contains a dedicated geranylgeranyl pyrophosphate synthase, OlcC. uniprot.orguniprot.orguniprot.orgrsc.org This cluster-specific enzyme ensures a ready supply of GGPP for the prenylation of the HPPO core, a reaction catalyzed by the prenyltransferase OlcH. rsc.orgsemanticscholar.org The presence of olcC within the gene cluster underscores the importance of this specific diterpenoid precursor for the biosynthesis of the decaturin family of molecules. rsc.org

Biosynthetic Gene Clusters (BGCs) and Genetic Basis

The production of decaturin B and related compounds is governed by a specific biosynthetic gene cluster (BGC), a contiguous set of genes that encode all the necessary enzymes for the molecule's synthesis.

The genetic basis for the biosynthesis of decaturins has been elucidated through the identification and characterization of the olc gene cluster in the fungus Penicillium canescens. nih.govresearchgate.netnih.gov This BGC was first linked to the production of the related meroterpenoid, 15-deoxyoxalicine B. nih.govrsc.org The olc cluster spans approximately 27.7 kb and comprises 12 genes, designated olcA through olcL, which are responsible for the entire biosynthetic pathway. nih.govnih.govresearchgate.net

Targeted gene deletion studies have been instrumental in assigning functions to the individual olc genes and mapping the biosynthetic pathway. nih.govrsc.org These studies have confirmed that the pathway proceeds through many decaturin compounds as intermediates. For instance, the P450 monooxygenase OlcJ hydroxylates decaturin E to form decaturin F, which is then converted to decaturin C. uniprot.orguniprot.org In a mutant strain where the olcJ gene is deleted, the pathway is shunted, leading to the accumulation of decaturin D. uniprot.orguniprot.orgresearchgate.net Decaturin B is another related compound isolated from fungi such as Penicillium decaturense and Penicillium oxalicum. researchgate.netresearchgate.net The final steps of the main pathway involve the conversion of decaturin intermediates by enzymes OlcK and OlcB to produce 15-deoxyoxalicine B. uniprot.orgrsc.orgnih.gov The various decaturins, including decaturin B, arise from this complex and sometimes branched biosynthetic pathway, governed by the enzymatic machinery encoded in the olc gene cluster. nih.govuniprot.org

Targeted Gene Deletions and Gene Editing Approaches

The elucidation of the decaturin B biosynthetic pathway has been significantly advanced through targeted gene deletion and gene editing techniques. nih.govresearchgate.net By systematically knocking out specific genes within the identified biosynthetic gene cluster, researchers can observe the resulting metabolic changes, such as the accumulation of intermediates or the formation of shunt products. nih.gov This approach allows for the functional assignment of genes to specific enzymatic steps in the pathway.

In the study of the related compound 15-deoxyoxalicine B in Penicillium canescens, a targeted gene-deletion approach was instrumental in identifying a cluster of 12 contiguous genes responsible for its biosynthesis. nih.gov This was facilitated by the development of an efficient gene targeting system in P. canescens, which is often a challenging prerequisite for such studies in many fungal species. nih.gov The creation of a ku70Δ, pyrGΔ double mutant strain significantly improved the efficiency of homologous recombination, enabling the rapid generation of gene deletions. nih.gov Analysis of the metabolites produced by these gene deletion mutants, such as the accumulation of specific decaturin or oxalicine analogues, provided direct evidence for the function of the deleted genes. nih.govresearchgate.net For example, deletion of the gene olcJ resulted in the accumulation of decaturin E, indicating that the enzyme OlcJ is responsible for a subsequent step in the pathway. nih.gov Similarly, deletions of olcK and olcL led to the accumulation of decaturin C. nih.gov These findings, derived from genetic manipulation, are fundamental to constructing a detailed map of the biosynthetic route to decaturin B and related molecules. nih.govresearchgate.net

Key Enzymatic Transformations

The biosynthesis of decaturin B involves a cascade of enzymatic reactions, each catalyzed by a specific protein encoded within the gene cluster. These enzymes perform a variety of chemical transformations, including polyketide synthesis, prenylation, oxidation, and cyclization, to construct the complex final structure.

Polyketide Synthases (PKS) (e.g., olcA)

The initial steps in the biosynthesis of the decaturin scaffold involve the construction of a polyketide core. nih.govrsc.org This process is catalyzed by a Polyketide Synthase (PKS), with olcA being the key gene identified in the biosynthetic cluster of the related compound 15-deoxyoxalicine B. nih.govuniprot.orguniprot.org The PKS OlcA is homologous to Pyr2, a PKS involved in the biosynthesis of pyripyropene A. nih.gov OlcA utilizes nicotinyl-CoA as a starter unit, which is formed from nicotinic acid by the CoA ligase OlcI. uniprot.orguniprot.orguniprot.org OlcA then catalyzes the condensation of two molecules of malonyl-CoA to this starter unit, resulting in the formation of 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO). nih.govuniprot.orguniprot.org This pyridinyl-α-pyrone polyketide subunit is a characteristic feature of decaturins and related compounds. nih.gov

Prenyltransferases (e.g., olcH)

Following the synthesis of the HPPO core, a prenylation step occurs, which involves the attachment of a diterpenoid moiety. nih.govrsc.org This reaction is catalyzed by a prenyltransferase, encoded by the gene olcH. rsc.orguniprot.orguniprot.org OlcH is a UbiA-like prenyltransferase that attaches a geranylgeranyl pyrophosphate (GGPP) molecule to the HPPO core. rsc.orgsemanticscholar.org This is a key difference from the biosynthesis of pyripyropene A, which incorporates a farnesyl pyrophosphate (FPP) group instead. nih.gov The GGPP precursor is supplied in part by a cluster-specific GGPP synthase, OlcC. nih.govuniprot.orguniprot.org The product of the OlcH-catalyzed reaction is geranylgeranyl-HPPO. uniprot.orguniprot.org

FAD-Dependent Monooxygenases (e.g., olcE)

Subsequent to prenylation, the terpenoid portion of the molecule undergoes a series of modifications. nih.govrsc.org An FAD-dependent monooxygenase, encoded by olcE, is responsible for the epoxidation of the geranylgeranyl-HPPO intermediate. nih.govuniprot.orguniprot.org This type of enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor to activate molecular oxygen for the epoxidation reaction. nih.govmdpi.com The OlcE enzyme shows homology to Pyr5 from the pyripyropene biosynthetic pathway. nih.govrsc.org The epoxidation catalyzed by OlcE is a crucial step that prepares the molecule for the subsequent cyclization reactions. nih.govrsc.org

Terpene Cyclases (e.g., olcD)

The formation of the characteristic polycyclic diterpenoid structure of the decaturins is achieved through a series of cyclization reactions catalyzed by a terpene cyclase. nih.govrsc.org The gene olcD encodes an integral membrane terpene cyclase that catalyzes the cyclization of the epoxidized geranylgeranyl-HPPO. nih.govuniprot.orguniprot.org This enzyme is homologous to Pyr4 from the pyripyropene pathway. nih.govrsc.org The reaction catalyzed by OlcD leads to the formation of the tricyclic terpene moiety found in predecaturin E. nih.govuniprot.orguniprot.org Terpene cyclases are known to orchestrate complex carbocation-mediated cyclization cascades to generate diverse and complex terpenoid scaffolds. nih.govbeilstein-journals.org

Cytochrome P450 Monooxygenases (e.g., olcB, olcJ, OxaL, OxaK, OxaB)

The later stages of decaturin and related meroterpenoid biosynthesis are characterized by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). nih.govrsc.orgresearchgate.net These enzymes are heme-thiolate proteins that play a critical role in the structural diversification of natural products. mdpi.com

olcJ : This P450 monooxygenase is responsible for the hydroxylation of decaturin E at the C-29 position to produce decaturin F. uniprot.orguniprot.orguniprot.org Deletion of olcJ leads to the accumulation of decaturin E. nih.gov

olcB : OlcB is another crucial P450 monooxygenase that catalyzes an oxidative rearrangement step. In the biosynthesis of 15-deoxyoxalicine B, OlcB acts on decaturin A to yield the final product. nih.govuniprot.org It is also capable of converting decaturin C into 15-deoxyoxalicine A in shunt pathways. nih.gov

OxaL, OxaK, and OxaB : In the biosynthesis of the related compound oxalicine B in Penicillium oxalicum, a cascade of oxidative enzymes, including several P450s, is involved in the late-stage modifications. researchgate.netresearchgate.net

OxaL , a cytochrome P450 monooxygenase, catalyzes the hydroxylation at the C-15 position of decaturin C to yield an intermediate. researchgate.net

OxaK , an α-KG dioxygenase, is responsible for installing a hydroxyl group at the C-23 position. researchgate.net

OxaB , a P450 monooxygenase homologous to OlcB, catalyzes a final oxidative cleavage and rearrangement to form the characteristic spirolactone core of oxalicine B. researchgate.net

These examples highlight the functional diversity of P450 enzymes in tailoring the core scaffold to produce the final array of decaturin and oxalicine analogues. nih.govresearchgate.net

Short-Chain Dehydrogenases/Reductases (e.g., olcF)

Short-chain dehydrogenases/reductases (SDRs) are a large family of enzymes that catalyze NAD(P)(H)-dependent oxidation/reduction reactions. researchgate.net In the decaturin biosynthetic pathway, the putative SDR encoded by the gene olcF plays a crucial role. uniprot.orgrsc.org Following the C-29 hydroxylation of decaturin E to form decaturin F, OlcF is proposed to catalyze the oxidation of the hydroxyl group on decaturin F. nih.govrsc.orgsemanticscholar.org This oxidation generates a 29-hydroxyl-27-one intermediate, which is unstable and undergoes a spontaneous hemiacetal formation to yield the key intermediate, decaturin C. uniprot.orguniprot.orgnih.gov Genetic evidence supports this function, as deletion of the olcF gene leads to the accumulation of its substrate, decaturin F. nih.govrsc.org The homologous enzyme in P. oxalicum is named OxaF. researchgate.net

MFS Transporters (e.g., olcL) in Substrate Shuttling

The transport of biosynthetic intermediates between different cellular compartments is a critical, yet often overlooked, aspect of natural product biosynthesis. In the decaturin pathway, a putative Major Facilitator Superfamily (MFS) transporter, OlcL, is implicated in this process. rsc.org It is hypothesized that OlcL is responsible for shuttling the intermediate decaturin C into the peroxisome. rsc.orgrsc.org Inside the peroxisome, the Fe(II)/α-KG-dependent dioxygenase OlcK is thought to catalyze a hydroxylation step, converting decaturin C into decaturin A. uniprot.orgrsc.org This subcellular compartmentalization suggests a strategy where an intermediate is transported to a specific location for modification by a dedicated enzyme. Gene knockout studies support this model, as deletion of either olcL or olcK results in the accumulation of the same intermediate, decaturin C. nih.govrsc.org

Identification of Biosynthetic Intermediates and Shunt Products

The elucidation of a biosynthetic pathway relies heavily on the isolation and structural characterization of on-pathway intermediates and off-pathway shunt products, which often accumulate in mutant strains where the pathway has been blocked at a specific step.

Elucidation of Decaturin C, Decaturin E, Decaturin F, 15-hydroxydecatarin A, Oxalicine B

Through a combination of gene deletion experiments and chemical analysis of fungal cultures, several key molecules in the biosynthetic network leading to decaturin B and related compounds have been identified. rsc.orgresearchgate.net

Decaturin E : Identified as the substrate for the C-29 hydroxylase OlcJ. It accumulates in olcJ deletion strains. uniprot.orgrsc.org

Decaturin F : The product of OlcJ activity and the substrate for the dehydrogenase OlcF. It accumulates in strains lacking a functional olcF gene. uniprot.orgnih.govrsc.org

Decaturin C : A central hemiacetal intermediate formed from decaturin F. It accumulates in large amounts in strains where the genes for the downstream enzymes, olcK and olcL, have been deleted. rsc.orgrsc.org

15-hydroxydecatarin A : An advanced intermediate that serves as the direct precursor for the final spiro-lactone ring formation catalyzed by the P450 OxaB to produce Oxalicine B. researchgate.netresearchgate.net

Oxalicine B : A final product of the pathway in P. oxalicum, featuring a unique bispirocyclic ring system. researchgate.netresearchgate.net It is structurally related to decaturin B.

These compounds, along with others like decaturin A and 15-deoxyoxalicine A, represent either true on-pathway intermediates or shunt products that arise when the normal biosynthetic flow is diverted. researchgate.netrsc.org Their identification has been instrumental in piecing together the complex sequence of late-stage tailoring reactions in this fascinating biosynthetic pathway. researchgate.net

| Compound | Role in Biosynthesis | Accumulates in Deletion of: | Reference |

|---|---|---|---|

| Decaturin E | Intermediate (Substrate of OlcJ) | olcJ | uniprot.orgrsc.org |

| Decaturin F | Intermediate (Substrate of OlcF) | olcF | nih.govrsc.org |

| Decaturin C | Intermediate (Substrate of OlcK/OxaL) | olcK, olcL | rsc.orgrsc.org |

| 15-hydroxydecaturin A | Intermediate (Substrate of OxaB) | - | researchgate.netresearchgate.net |

| Oxalicine B | Final Product / Related Compound | - | researchgate.netresearchgate.net |

Proposed Shunt Pathways and Alternative Metabolic Routes

In the biosynthesis of decaturin B and related compounds, the main metabolic pathway can be diverted into shunt pathways, particularly when specific enzymes in the primary route are absent or inactive. nih.gov These alternative routes lead to the formation of different, though structurally related, metabolites. The study of these shunt products provides valuable insights into the flexibility of the biosynthetic machinery and the functions of individual enzymes.

One significant shunt pathway originates from the intermediate decarurin E . nih.gov In the primary biosynthetic pathway of 15-deoxyoxalicine B, decaturin E is hydroxylated by the cytochrome P450 monooxygenase OlcJ to form decaturin F. uniprot.orguniprot.org However, in strains where the olcJ gene is deleted, decaturin E is redirected into a shunt pathway. nih.gov It is proposed that another enzyme, possibly the short-chain dehydrogenase/reductase OlcF, oxidizes decaturin E to a ketone, forming decarurin D . nih.govuniprot.org This is then followed by a further allylic oxidation to produce decarurin G . nih.govuniprot.org

Another key branch point for shunt pathways is the intermediate decarurin C . nih.govresearchgate.net In the main pathway, decaturin C is hydroxylated by the dioxygenase OlcK to yield decaturin A, a step that likely occurs within the peroxisome after transport by the MFS transporter OlcL. uniprot.orguniprot.org If either OlcK or OlcL are non-functional, decaturin C accumulates. nih.gov This accumulated decaturin C can then be acted upon by the cytochrome P450 monooxygenase OlcB. nih.gov Instead of its usual role in the final steps of 15-deoxyoxalicine B synthesis, OlcB catalyzes the conversion of decaturin C into 15-deoxyoxalicine A , a shunt product. nih.gov

These proposed shunt pathways are summarized in the table below, based on the analysis of metabolites from gene-deletion mutant strains of Penicillium canescens. nih.gov

| Precursor Intermediate | Blocked Enzyme | Shunt Product(s) | Proposed Shunt Enzyme(s) |

| Decaturin E | OlcJ | Decaturin D, Decaturin G | OlcF |

| Decaturin C | OlcK or OlcL | 15-deoxyoxalicine A | OlcB |

This table details the proposed shunt pathways in the biosynthesis of decaturin B and related compounds, identifying the precursor, the deficient enzyme leading to the shunt, and the resulting products.

The existence of these alternative metabolic routes highlights the adaptability of fungal secondary metabolism. The enzymes involved often exhibit a degree of substrate promiscuity, allowing them to act on accumulated intermediates when the primary pathway is disrupted. nih.govnih.gov This not only leads to a diversification of the chemical structures produced by the organism but also provides researchers with a powerful tool to elucidate the function of specific biosynthetic genes. nih.gov

Chemoenzymatic Strategies in Biosynthesis Studies

Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic reactions, has emerged as a powerful strategy for the synthesis and study of complex natural products like decaturin B. researchgate.netnih.gov This approach leverages the high regio- and stereoselectivity of enzymes for specific transformations, while employing traditional organic chemistry methods for other steps that are not easily achieved through biocatalysis. nih.govchemrxiv.org

The synthesis of meroterpenoids, the class of compounds to which decaturin B belongs, often involves intricate oxidative modifications of a terpenoid scaffold. nih.govoup.com Chemoenzymatic strategies have been particularly effective in achieving these modifications with high precision. For instance, engineered cytochrome P450 enzymes can be used to introduce hydroxyl groups at specific positions on a sclareolide (B1681565) or sclareol (B1681606) backbone, which are common precursors in the synthesis of various meroterpenoids. researchgate.netoup.com This biocatalytic C-H oxidation provides a direct and efficient way to produce key oxidized intermediates. oup.com

Following the enzymatic generation of these intermediates, chemical methods can be employed to complete the synthesis. researchgate.net Radical-based transformations, for example, have been used to construct the pyrone moiety and other functional groups found in molecules like decaturin E. researchgate.netoup.com This hybrid approach, merging biocatalytic and radical-based synthetic logic, has enabled the modular and divergent synthesis of a variety of oxidized meroterpenoids. researchgate.net

Key aspects of chemoenzymatic strategies in the study of decaturin B and related compounds include:

Enzymatic Hydroxylation: Utilizing enzymes, such as engineered P450s, to achieve site-selective hydroxylation of terpene precursors. chemrxiv.orgoup.com This overcomes challenges in traditional chemical synthesis where achieving such selectivity can be difficult and require extensive protecting group manipulations. chemrxiv.org

Modular Assembly: Creating versatile synthetic intermediates through enzymatic reactions, which can then be diversified into a range of final products using chemical methods. researchgate.netchemrxiv.org

Synthesis of Analogs: Facilitating the production of analogs of natural products for structure-activity relationship (SAR) studies. By altering the substrates or the enzymes in the chemoenzymatic route, novel derivatives can be synthesized. nih.gov

Mechanistic Probes: The synthesis of proposed biosynthetic intermediates through chemoenzymatic routes allows for their use in feeding studies with mutant strains or in in vitro assays with purified enzymes to validate their role in the biosynthetic pathway. researchgate.net

The development of one-pot multienzyme (OPME) systems represents a significant advancement in chemoenzymatic synthesis, allowing for multiple enzymatic steps to be carried out in a single reaction vessel, thereby increasing efficiency and reducing purification steps. escholarship.org The synergy between biocatalysis and chemical synthesis provides a powerful toolkit for both the production of complex molecules like decaturin B and the detailed investigation of their biosynthetic pathways. researchgate.netnih.gov

Chemical Synthesis Approaches for Decaturin B and Analogs

Total Synthesis Strategies

The de novo construction of the decaturin B molecular framework presents a formidable challenge, demanding precise control over stereochemistry and the efficient assembly of its complex ring system. Synthetic chemists have risen to this challenge by devising sophisticated total synthesis strategies.

Retrosynthetic Analysis and Planning

Retrosynthetic analysis, a cornerstone of modern organic synthesis, provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. chemrxiv.orgdeanfrancispress.com This process involves a series of hypothetical "disconnections" of chemical bonds, which correspond to reliable forward-direction chemical reactions. chemrxiv.orgdeanfrancispress.com

In the context of decaturin B and related meroterpenoids, a common retrosynthetic approach involves dissecting the molecule at key junctures. For instance, the α-pyrone moiety is often envisioned as being installed late in the synthesis through transformations like radical-based additions. nih.govresearchgate.net A pivotal disconnection often targets the decalin core, a structural motif prevalent in over 100 terpenoids. nih.govresearchgate.net Traditional strategies to access this core have often relied on the Wieland-Miescher ketone or biomimetic polyene cyclizations, though these methods can be inefficient and lack optimal selectivity. nih.govresearchgate.net More contemporary approaches leverage novel synthetic paradigms, such as combining biocatalytic and radical-based logic, to streamline the synthesis. chemrxiv.org This hybrid strategy allows for a more direct and efficient construction of the molecular scaffold. chemrxiv.orgresearchgate.net

Stereochemical Control and Chirality Formation

The biological activity of a molecule is intimately linked to its three-dimensional structure, making stereochemical control a critical aspect of total synthesis. numberanalytics.comnumberanalytics.com Decaturin B and its analogs possess multiple stereocenters, the precise arrangement of which must be meticulously controlled during synthesis.

Chemists employ a variety of strategies to achieve this control, including the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. numberanalytics.comnumberanalytics.com Chiral auxiliaries are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they are removed. youtube.com Chiral catalysts, on the other hand, can induce stereoselectivity by forming a chiral complex with the substrate. numberanalytics.com

In the synthesis of complex molecules like decaturin B, substrate-controlled reactions are also frequently utilized, where the existing stereochemistry in a molecule influences the formation of new stereocenters. nih.gov For instance, a highly diastereoselective vinylogous Mannich addition has been used to set the initial chiral center in the synthesis of related complex alkaloids, with this stereochemistry then relayed through subsequent substrate-controlled reactions to establish the remaining stereocenters. nih.gov The strategic application of these methods is essential for the successful enantioselective synthesis of these natural products.

Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly powerful for creating libraries of related compounds for biological screening. wikipedia.org In the context of meroterpenoids, a divergent approach allows for the flexible synthesis of various members of the natural product family from a shared molecular scaffold. mdpi.com For example, a modular synthesis of a suite of oxidized meroterpenoids, including decaturin E, was achieved from two common intermediates, highlighting the power of a divergent and modular approach. nih.govresearchgate.net This strategy provides an ideal blueprint for accessing a wide spectrum of meroterpenoids from a limited number of precursors. nih.gov

| Synthetic Strategy | Description | Key Advantage |

| Linear Synthesis | Steps are performed sequentially from a single starting material. | Conceptually straightforward. |

| Convergent Synthesis | Several fragments are synthesized independently and then combined. | Higher overall yield for complex targets. wikipedia.org |

| Divergent Synthesis | A common intermediate is used to generate a variety of products. | Efficient for creating libraries of analogs. wikipedia.org |

Application of Novel Synthetic Methodologies

The field of organic synthesis is constantly evolving, with the development of new reactions and methodologies enabling the construction of increasingly complex molecules with greater efficiency and selectivity. The synthesis of decaturin B and its analogs has benefited significantly from the application of such novel methods, particularly in the areas of radical-based transformations and C-H functionalization.

Radical-based transformations have emerged as a powerful tool in synthesis, offering unique reactivity that is often complementary to traditional two-electron chemistry. chemrxiv.org These reactions have been strategically employed to forge key bonds and stereocenters in the synthesis of oxidized meroterpenoids. chemrxiv.orgnih.gov For instance, a radical-based cascade annulation was a key step in the enantioselective synthesis of (-)-pavidolide B, allowing for the regio- and diastereoselective construction of a highly functionalized lactone core with seven contiguous stereocenters. nih.gov The unique reactivity profile of radicals, including their chemoselectivity, allows for more direct synthetic routes. nih.gov

C-H functionalization represents a paradigm shift in synthetic logic, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C, C-N, or C-O bonds. nih.govsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. sigmaaldrich.comrsc.org In the synthesis of complex natural products, transition metal-catalyzed C-H activation has proven particularly valuable, allowing for the modular installation of required functionalities. nih.gov For example, a hybrid strategy combining biocatalytic C-H oxidation with radical-based methods has been developed for the modular synthesis of a suite of oxidized meroterpenoids. researchgate.netspringernature.com This approach leverages the site-selectivity of enzymatic hydroxylation and the unique reactivity of radical transformations to streamline access to these complex molecules. chemrxiv.orgnih.gov

Semisynthesis and Derivatization Approaches

While total synthesis provides a powerful means to construct complex natural products from the ground up, semisynthesis and derivatization of naturally abundant precursors offer a more direct route to certain analogs.

Synthesis of Decaturin Analogs and Related Compounds (e.g., decaturin C)

The synthesis of decaturin analogs is a complex undertaking that often involves multi-step sequences and the development of novel synthetic methodologies. Decaturin C, a key intermediate in the biosynthesis of other related natural products, has been a significant target for total synthesis.

The first total synthesis of decaturin C, an anti-insectan diterpenoid isolated from Penicillium thiersii, has been successfully accomplished. acs.org This achievement provided confirmation of its structure and a pathway for producing this complex molecule in the laboratory. The synthesis of decaturin C is noteworthy as it serves as a foundational route that could potentially be adapted for the synthesis of other decaturin analogs.

In the biosynthesis of 15-deoxyoxalicine B in Penicillium canescens, decaturin C is a crucial on-pathway intermediate. nih.gov Its formation is part of a larger biosynthetic gene cluster. The study of this pathway has led to the isolation and characterization of several decaturin analogs, including decaturin A and decaturin F, from various mutant strains. nih.gov These biosynthetic studies provide a blueprint for potential chemoenzymatic approaches to synthesizing these compounds.

A modular chemoenzymatic strategy has been effectively utilized for the synthesis of decaturin E. nih.govoup.com This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Key steps in this synthesis include a biocatalytic hydroxylation to install a key functional group and a radical-based coupling reaction to form a significant portion of the molecular framework. nih.govoup.com This strategy highlights the power of integrating biocatalysis and traditional organic synthesis for the efficient construction of complex natural products. The versatility of this approach is demonstrated by its application to the synthesis of other related meroterpenoids. nih.govoup.com

Further research into the biosynthesis of oxalicine B in Penicillium oxalicum has led to the isolation and characterization of a wider array of decaturin analogs, including decaturins A, B, C, F, H, I, and J. nih.gov The elucidation of these structures and their biosynthetic relationships provides valuable insights for the future design of synthetic routes to these and other novel analogs.

The following table summarizes the key decaturin analogs and the context of their synthesis or isolation:

| Compound Name | Context of Synthesis/Isolation | Key Findings |

| Decaturin A | Isolated from Penicillium canescens and Penicillium oxalicum | An intermediate in the biosynthesis of 15-deoxyoxalicine B. nih.gov |

| Decaturin B | Isolated from Penicillium oxalicum | Identified as an intermediate in the biosynthesis of oxalicine B. nih.gov |

| Decaturin C | First total synthesis achieved; also isolated from P. thiersii, P. canescens, and P. oxalicum | A key anti-insectan diterpenoid and a crucial biosynthetic intermediate. acs.orgnih.gov |

| Decaturin E | Synthesized via a modular chemoenzymatic approach | Synthesis involved biocatalytic hydroxylation and radical-based coupling. nih.govoup.com |

| Decaturin F | Isolated from Penicillium canescens and Penicillium oxalicum | A precursor to decaturin C in the biosynthetic pathway. nih.gov |

| Decaturin H, I, J | Isolated from Penicillium oxalicum | Novel decaturin derivatives identified through biosynthetic studies. nih.gov |

Preparation of Labeled Analogs for Mechanistic Studies

The elucidation of complex biosynthetic pathways and the mechanisms of action of bioactive molecules often relies on the use of isotopically labeled analogs. These labeled compounds serve as powerful probes in mechanistic studies, allowing researchers to trace the fate of atoms through intricate reaction cascades.

The general strategies for preparing stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are well-established. symeres.com These methods typically involve either the use of commercially available isotope-containing precursors in a synthetic route or, in the case of deuterium, through hydrogen/deuterium exchange reactions. symeres.com The incorporation of these stable isotopes allows for detailed analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to investigate reaction mechanisms and metabolic pathways. symeres.comnih.gov

In the context of terpenoid biosynthesis, isotopic labeling has a long and successful history. nih.govnih.gov The use of labeled precursors, which are then incubated with the relevant enzymes, allows for the detailed investigation of the complex cyclization and rearrangement reactions catalyzed by terpene synthases. nih.govboku.ac.at This approach has been instrumental in understanding the intricate mechanisms of terpene formation.

While the principles of preparing labeled compounds for mechanistic studies are broadly applicable, specific examples of the synthesis of labeled decaturin B analogs for such purposes are not extensively detailed in the currently available scientific literature. However, the biosynthetic studies of related compounds, such as pyripyropene A, have utilized isotope-labeled substrates to delineate the biosynthetic pathway, providing a precedent for similar studies on decaturins. sigmaaldrich.com The insights gained from the chemoenzymatic synthesis of decaturin E also open up possibilities for incorporating labeled precursors at various stages of the synthesis to produce labeled analogs. nih.govoup.com

The table below outlines the general approaches for isotopic labeling and their potential applications in studying decaturin B and its analogs, based on established methodologies.

| Labeling Strategy | Isotope(s) | Potential Application for Decaturin Analogs | Analytical Technique(s) |

| Use of Labeled Precursors | ¹³C, ¹⁵N | Elucidation of the biosynthetic pathway by feeding labeled acetate (B1210297), pyridine (B92270), or other early-stage precursors. | NMR, Mass Spectrometry |

| Hydrogen-Deuterium Exchange | ²H | Probing the stereochemistry of enzymatic reactions and identifying sites of proton abstraction/addition. | NMR, Mass Spectrometry |

| Chemoenzymatic Synthesis with Labeled Substrates | ¹³C, ²H, ¹⁵N | Site-specific labeling to investigate the mechanism of individual enzymatic or chemical steps in a synthetic route. | NMR, Mass Spectrometry |

| Uniform Labeling | ¹³C, ¹⁵N | Structural studies of decaturin analogs or their protein targets using solid-state NMR. sigmaaldrich.com | Solid-State NMR |

Further research is required to apply these established labeling strategies specifically to the decaturin family of compounds to unravel the finer details of their biosynthesis and mode of action.

Advanced Structural Elucidation and Characterization of Decaturin B

Spectroscopic Analysis Techniques

The definitive structure and relative stereochemistry of decaturin B, a complex meroterpenoid alkaloid, were established through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction. These methods provide a comprehensive understanding of the molecule's three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For decaturin B, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for assembling its complex polycyclic framework. nih.gov

The planar structure of decaturin B was elucidated primarily through extensive 2D NMR experiments. nih.gov In studies where decaturin B is isolated from fungal sources like Penicillium chrysogenum, it is typically identified by comparing its ¹H and ¹³C NMR data with previously published and authenticated spectra. mdpi.com

Key NMR experiments and their roles in the structural analysis of decaturin B and its analogues are summarized below. nih.govnih.govresearchgate.netresearchgate.netcore.ac.uk

| NMR Experiment | Purpose in Structural Elucidation |

| ¹H NMR | Identifies the number and type of proton environments in the molecule. |

| ¹³C NMR | Determines the number and type of carbon environments, revealing the carbon skeleton. |

| COSY (Correlation Spectroscopy) | Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within a spin system. nih.govresearchgate.net |

| HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) | Correlates protons directly to their attached carbons (¹JCH), assigning carbon signals based on proton assignments. core.ac.uk |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting different structural fragments and piecing together the complete carbon framework. nih.govresearchgate.net |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other, providing essential information about the molecule's relative stereochemistry and conformation. nih.gov |

For decaturin-type compounds, specific NOESY correlations and long-range couplings are characteristic of the bridged-ring system, helping to distinguish them from the related oxalicine class of molecules. rsc.org

While computational methods are increasingly used to validate proposed structures by comparing calculated NMR chemical shifts with experimental data, the application of this approach specifically for decaturin B is not extensively documented in the primary literature. However, for closely related, newly discovered compounds like oxalicine C, researchers have successfully used theoretical calculations to show a strong correlation with experimental ¹³C NMR data, thereby validating the proposed structure. mdpi.com

Mass Spectrometry (MS) (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound. For decaturin B and its analogues, HR-ESI-MS is the standard method used to obtain high-accuracy mass measurements. researchgate.net This technique provides the elemental composition, which is a fundamental piece of data required for structural elucidation. rsc.orgrsc.org

| Compound | Molecular Formula | Ionization Mode | Reference |

| Decaturin B | C₃₀H₃₃NO₆ | Not specified | nih.gov |

| Decaturin C | C₃₀H₃₅NO₅ | Positive Ion ([M+H]⁺) | rsc.org |

| Decaturin D | C₃₀H₃₅NO₄ | Positive Ion ([M+H]⁺) | rsc.org |

The molecular formula for decaturin B is inferred from its known structure confirmed by X-ray crystallography.

Electronic Circular Dichroism (ECD) Spectroscopy, including Theoretical Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The experimental ECD spectrum is compared with spectra generated through theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for possible stereoisomers. researchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. This method has been successfully applied to determine the absolute configurations of new decaturin and oxalicine analogues. mdpi.comresearchgate.net For decaturin B, however, its absolute configuration was definitively established by the more direct method of X-ray crystallography. nih.gov

X-ray Diffraction Analysis (for absolute configuration determination)

Single-crystal X-ray diffraction is considered the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous information about bond lengths, angles, and absolute configuration. carleton.eduumass.edu The structure of decaturin B was unequivocally determined using single-crystal X-ray diffraction analysis. nih.gov This analysis not only confirmed the complex, bridged polycyclic ring system but also established the absolute stereochemistry of all chiral centers within the molecule. The availability of X-ray crystallographic data for decaturin B makes it a crucial reference compound for the structural elucidation of other members of the decaturin family. nih.govnih.gov

Advanced Vibrational and Absorption Spectroscopies (e.g., FTIR, Raman, UV-Vis)

Vibrational and absorption spectroscopies provide crucial information regarding the functional groups and conjugated systems within the decaturin framework. While detailed spectra for every compound in the class are not always published, data from close derivatives offer insight into the characteristic spectroscopic features of the decaturin family.

The electronic absorption properties of decaturins are characterized by their polyketide-derived chromophore. UV-Vis absorption data for various decaturin and related oxalicine analogues show similar patterns, often with absorption maxima around 232, 264, and 320 nm, indicating a pyripyropene-like chromophore. rsc.org For instance, the UV spectrum of decaturin H, a related derivative, displays absorption maxima (λmax) at 207, 235, 271, and 334 nm. nih.gov This pattern is indicative of the complex conjugated system present in the molecule.

Infrared (IR) spectroscopy helps to identify key functional groups. The IR spectrum for decaturin H shows characteristic absorption bands (νmax) at 3382 cm⁻¹ (indicative of O-H stretching), 2980 cm⁻¹ (C-H stretching), and strong absorptions at 1700 and 1698 cm⁻¹ corresponding to carbonyl (C=O) stretching vibrations. nih.gov Additional peaks at 1634 and 1566 cm⁻¹ are likely due to C=C and C=N stretching in the aromatic and pyrone rings. nih.gov These values are typical for the class and reflect the presence of hydroxyl, alkyl, ketone, and α-pyrone functionalities.

| Spectroscopic Data for Decaturin H nih.gov | |

| UV (MeOH) λmax (log ε) | 207 (2.06), 235 (1.98), 271 (0.67), 334 (0.81) nm |

| IR (νmax) cm⁻¹ | 3382, 2980, 1700, 1698, 1634, 1566, 1441, 1205, 1137, 1043, 904, 802, 704 |

Stereochemical Assignment and Conformational Analysis

The complex, three-dimensional structure of decaturin B, which features a novel polycyclic ring system, required sophisticated methods for its complete stereochemical assignment. acs.org The definitive structure of decaturin B was established through a combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments and, crucially, single-crystal X-ray diffraction analysis. acs.org

X-ray crystallography provided unambiguous proof of the molecular connectivity and the relative and absolute stereochemistry of the molecule. acs.org This technique was essential for confirming the unique bridged-ring system that distinguishes the decaturin scaffold. acs.org

In addition to diffraction methods, 2D NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), were instrumental in confirming the stereochemical relationships in solution. NOESY experiments detect through-space correlations between protons that are in close proximity. For decaturin C, which shares a core structure with decaturin B, NOESY correlations of a C-29 proton with signals for the methyl groups H₃-31 and H₃-32, as well as a C-22 proton, were fully consistent with the proposed relative stereochemistry. acs.org Further evidence for the bridged-ring system came from the observation of long-range (four-bond) W-type couplings between protons on C-29 and C-23, and C-29 and C-25, a feature characteristic of the decaturin-type system. acs.org The relative stereochemistry of other derivatives, such as decaturin D, was subsequently proposed based on analogy to the confirmed structure of decaturin B. acs.org

Elucidation of Novel Decaturin Derivatives (e.g., Decaturins E, F, H, I)

Continued investigation into the secondary metabolites of various Penicillium species has led to the isolation and characterization of several new decaturin analogues. The elucidation of these novel structures expands the chemical diversity of this family and provides insights into their biosynthetic pathways.

Decaturins E and F were first isolated from the mycelia of the marine-derived fungus Penicillium oxalicum. researchgate.netnih.gov Their structures were determined through extensive analysis of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) as well as 1D and 2D NMR data (COSY, HSQC, HMBC). researchgate.net Decaturin E was found to possess an unusual 3-pyrrolidone dimethylbenzopyran fused to the bicyclo[2.2.2]diazaoctane moiety. researchgate.net The structure of decaturin F was elucidated by comparing its NMR data with known analogues and analyzing key correlations in its HMBC and NOESY spectra. researchgate.net For instance, the presence of a hydroxymethyl group in decaturin F was confirmed by HMBC correlations to surrounding carbons (C-23, C-19, C-24, and C-25). researchgate.net

Decaturins H and I were identified as new derivatives during studies on the biosynthesis of oxalicine B in Penicillium oxalicum. nih.gov Along with the known decaturin F, these compounds were isolated and their structures were determined by analyzing their respective NMR and MS data. nih.govresearchgate.net Decaturin H was assigned the molecular formula C₃₀H₃₃NO₆ based on HRESIMS data. nih.gov Its ¹H and ¹³C NMR spectra were found to be similar to decaturin C, with a key difference being the presence of a carbonyl group (δC 173.5) in decaturin H in place of an oxygenated methylene (B1212753) group in decaturin C. nih.gov This assignment was confirmed by HMBC correlations. nih.gov

The discovery of these derivatives, often from mutant fungal strains or varied culture conditions, highlights the biosynthetic plasticity within Penicillium and provides access to novel molecular architectures within the decaturin family. rsc.orgnih.gov

| Novel Decaturin Derivatives | Source Organism | Key Elucidation Techniques | Structural Notes | References |

| Decaturin E | Penicillium oxalicum | HRESIMS, 1D & 2D NMR | Features a rare 3-pyrrolidone dimethylbenzopyran fused to the bicyclo[2.2.2]diazaoctane moiety. | researchgate.netnih.gov |

| Decaturin F | Penicillium oxalicum, P. canescens | HRESIMS, 1D & 2D NMR | Structure confirmed by HMBC and NOESY correlations. | rsc.orgresearchgate.netnih.gov |

| Decaturin H | Penicillium oxalicum | HRESIMS, 1D & 2D NMR | Molecular formula C₃₀H₃₃NO₆; contains a carbonyl at C-29 instead of a hydroxylated methylene. | nih.gov |

| Decaturin I | Penicillium oxalicum | NMR, MS | Identified as a new decaturin derivative. | nih.govresearchgate.net |

Biological Activities and Preclinical Investigations of Decaturin B

Anti-Insectan Activity

Decaturin B, which can be isolated from the fungus Penicillium thiersii, has demonstrated significant activity against insect pests in laboratory settings. researchgate.netdntb.gov.ua

Activity against Insect Pests (e.g., Spodoptera frugiperda)

Research has highlighted the potent anti-insectan properties of decaturin B against the fall armyworm (Spodoptera frugiperda), a major agricultural pest. researchgate.netnih.gov In dietary assays, decaturin B was shown to be a powerful inhibitor of larval growth. nih.gov When incorporated into the diet of S. frugiperda larvae at a concentration of 100 parts per million (ppm), decaturin B caused a substantial 89% reduction in their growth rate. dntb.gov.ua

Comparative Efficacy with Related Analogs (e.g., 15-deoxyoxalicine B, decaturin A, D, oxalicine B)

The anti-insectan potency of decaturin B becomes more evident when compared to its structural analogs, which have been co-isolated from fungi such as P. thiersii and Penicillium decaturense. dntb.gov.ua Against S. frugiperda, decaturin B exhibits significantly stronger activity than several related compounds. For instance, decaturin A only produced a 31% growth reduction at the same 100 ppm concentration, while 15-deoxyoxalicine B showed a 23% reduction at a higher concentration of 140 ppm. dntb.gov.ua Other analogs like oxalicine B and decaturin D also displayed potent, but lesser, activity compared to decaturin B, causing 62% and 77% growth reductions at 100 ppm, respectively. dntb.gov.ua

Antimicrobial Activities

The antimicrobial potential of decaturin B has been explored, although comprehensive data across a wide range of microbes is limited. General screenings of marine-derived fungal alkaloids suggest that this class of compounds possesses antibacterial and antifungal properties, but specific data for decaturin B is often not detailed. dntb.gov.uaresearchgate.netmdpi.com

Antibacterial Efficacy (e.g., against Bacillus subtilis)

In a study evaluating various meroterpenoids isolated from the marine-algal-derived endophytic fungus Penicillium chrysogenum, decaturin B was among the compounds tested for antimicrobial activity. mdpi.com However, the study did not report any significant antibacterial activity for decaturin B against the tested human and plant pathogens, which included Escherichia coli, Micrococcus luteus, Pseudomonas aeruginosa, and Ralstonia solanacearum. mdpi.com While one abstract in Chinese has suggested that a compound designated as "compound 3" was active against Bacillus subtilis, its definitive identification as decaturin B in a peer-reviewed English publication is not available. wilddata.cn

Antifungal Efficacy (e.g., against Candida species, Aspergillus spp., dermatophytes)

The antifungal properties of decaturin B appear to be limited based on available research. In the same study of compounds from P. chrysogenum, decaturin B was evaluated for its activity against five pathogenic fungi: Alternaria alternata, Botrytis cinerea, Fusarium oxysporum, Penicillium digitatum, and Valsa mali. mdpi.com No notable antifungal activity was reported for decaturin B against these species. mdpi.com An abstract mentioned that a "compound 3" showed activity against Aspergillus flavus, but this compound cannot be definitively confirmed as decaturin B from the available information. wilddata.cn Broader searches for activity against Candida species and dermatophytes have not yielded specific results for decaturin B. mdpi.comnih.govresearchgate.netnih.goveajm.org

Antiviral Properties (e.g., anti-influenza virus activity)

Emerging evidence suggests that decaturin B and its analogs may possess antiviral capabilities. A chemical investigation into the biosynthesis of oxalicine B in Penicillium oxalicum led to the isolation of ten metabolites, including decaturin compounds. researchgate.net This study reported that the isolated compounds exhibited potent anti-influenza A virus (IAV) bioactivities, with half-maximal inhibitory concentration (IC50) values ranging from 4.0 to 19.9 μmol/L. researchgate.net While the specific IC50 for decaturin B was not singled out, its presence within a group of potently active antiviral compounds highlights its potential in this area.

Cytotoxic and Antiproliferative Effects in Cellular Models (excluding clinical human trial data)

The cytotoxic potential of decaturin B and its analogues has been a subject of investigation, although specific data for decaturin B against a wide array of cell lines remains limited in the available scientific literature. General reviews indicate that alkaloids isolated from marine-derived fungi often exhibit considerable cytotoxic effects. researchgate.net

Cell Line Specificity (e.g., HepG2, FADU, HeLa, MCF-7, SF-268, NCI-H460)

Direct and specific cytotoxic data for decaturin B against the human cancer cell lines HepG2 (hepatocellular carcinoma), FADU (pharynx squamous cell carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) are not extensively reported in the reviewed literature.

However, studies on closely related compounds provide insight into the potential activity of this structural class. For instance, decaturin F, a related meroterpenoid, exhibited cytotoxicity against the HepG2 cell line with a reported IC50 value of 22.0 μM. researchgate.net Another study noted that while various compounds were isolated from Penicillium chrysogenum, including decaturin B, specific cytotoxic activity was reported for other metabolites from the fungus, such as penichryfuran A, which showed high cytotoxicity against the HepG2 cell line (IC50 = 9.0 μM). researchgate.netnih.gov Furthermore, a novel prenylated indole (B1671886) alkaloid isolated from Penicillium oxalicum, a known producer of decaturin B, demonstrated potent inhibition against the FADU cell line with an IC50 value of 0.43 μM. researchgate.netresearchgate.net

These findings suggest that compounds from the Penicillium genus, including the decaturin class, possess cytotoxic properties, though comprehensive screening of decaturin B itself is not yet available.

Table 1: Cytotoxicity of Decaturin F against HepG2 Cell Line

| Compound | Cell Line | IC50 (µM) | Source(s) |

|---|

Induction of Apoptosis and Cell Cycle Modulation

The specific molecular mechanisms through which decaturin B may exert cytotoxic effects, such as the induction of apoptosis or modulation of the cell cycle, have not been detailed in the reviewed scientific literature. Research on related compounds suggests potential pathways. For example, some fungal alkaloids are known to enhance apoptosis in cancer cell lines like HL-60. researchgate.net Mechanistic studies on other fungal meroterpenoids have shown they can induce apoptosis and cause cell cycle arrest at the G0/G1 phase, sometimes through the generation of reactive oxygen species (ROS) and activation of signaling pathways like PI3K/Akt. researchgate.net However, direct experimental evidence linking decaturin B to these specific cellular processes is currently lacking.

Antioxidant Activity

While many fungal secondary metabolites are investigated for their antioxidant properties using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power), specific data quantifying the antioxidant capacity of decaturin B were not found in the reviewed literature. researchgate.netresearchgate.net General screenings of marine-derived fungal alkaloids have noted antioxidant activity among some compounds, but decaturin B has not been specifically highlighted for this property. researchgate.net

Other Reported Biological Activities (e.g., kinase inhibitory/activated activity, anti-inflammatory, antifouling)

Beyond cytotoxicity, decaturin B has been investigated for several other biological activities.

Anti-inflammatory Activity Decaturin B has demonstrated immunomodulatory effects in an in vitro model. Specifically, it was found to inhibit the interleukin-10 (IL-10)-induced expression of the M2 phenotype marker CD163 in human monocyte-derived macrophages (HMDMs) at a concentration of 20 µg/mL. researchgate.net This suggests a potential anti-inflammatory role by modulating macrophage polarization. Other related compounds from Penicillium have also shown anti-inflammatory properties, indicating this may be a characteristic activity of this class of metabolites. researchgate.netresearchgate.net

Antifouling and Anti-insectan Activity One of the most potent reported activities of decaturin B is its effect against fouling organisms and insects. It has shown significant antifouling activity against the settlement of Bugula neritina larvae. researchgate.net In dietary assays, decaturin B exhibited powerful anti-insectan properties against the fall armyworm (Spodoptera frugiperda), causing an 89% reduction in larval growth at a concentration of 100 ppm. vdoc.pubnih.gov This activity was markedly stronger than that of its close structural analogues, decaturin A and 15-deoxyoxalicine B. nih.gov

Kinase Inhibitory/Activated Activity No studies reporting kinase inhibitory or activated activity for decaturin B were identified in the reviewed literature. While other fungal metabolites have been identified as potent kinase inhibitors, this specific activity has not been documented for decaturin B. vdoc.pubresearchgate.net

Preclinical Model Investigations (excluding human trials)

In vitro Mechanistic AssaysThe primary mechanistic insight available for decaturin B comes from its observed anti-inflammatory activity. The inhibition of IL-10-induced CD163 expression in macrophages provides a specific in vitro mechanistic data point, pointing towards interference with the IL-10 signaling pathway that promotes the M2 (alternative activation) macrophage phenotype.researchgate.netThe precise molecular target within this pathway remains to be elucidated.

Regarding its potent antifouling and anti-insectan activities, the specific molecular mechanisms of action have not been fully described in the available literature. researchgate.netnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 15-deoxyoxalicine B |

| ABTS |

| Decaturin A |

| Decaturin B |

| Decaturin F |

| DPPH |

| FADU |

| FRAP |

| HeLa |

| HepG2 |

| Interleukin-10 |

| MCF-7 |

| NCI-H460 |

| Penichryfuran A |

| SF-268 |

In vivo Preclinical Animal Models

Preclinical investigations using in vivo animal models are crucial for determining the physiological effects and potential therapeutic applications of a novel compound. For decaturin B, the available scientific literature primarily details its potent anti-insectan properties, with specific studies conducted on the fall armyworm (Spodoptera frugiperda). To date, there is a notable absence of published research on the effects of decaturin B in other common preclinical models such as zebrafish for developmental effects or tumor xenograft models for anticancer mechanisms.

The primary in vivo model used to assess the biological activity of decaturin B has been the fall armyworm, a significant agricultural pest. Research has focused on the compound's ability to inhibit the growth and development of this insect.

Studies have demonstrated that decaturin B exhibits significant anti-insectan activity. When incorporated into the diet of Spodoptera frugiperda larvae, decaturin B caused a substantial reduction in their growth rate. In one key study, decaturin B, produced by the fungus Penicillium thiersii, was shown to cause an 89% reduction in the growth rate of the fall armyworm at a concentration of 100 parts per million (ppm) in a dietary assay. This potent activity highlights its potential as a natural insecticide.

The table below summarizes the in vivo anti-insectan activity of decaturin B and related compounds as reported in scientific literature.

Table 1: In vivo Anti-insectan Activity of Decaturin B and Structurally Related Compounds against Spodoptera frugiperda

| Compound | Producing Organism | Concentration (ppm) | Growth Rate Reduction (%) |

|---|---|---|---|

| Decaturin B | Penicillium thiersii | 100 | 89 |

| 15-Deoxyoxalicine B | Penicillium decaturense | 140 | 23 |

| Decaturin A | Penicillium decaturense | 100 | 31 |

| Oxalicine B | Penicillium sp. | 100 | 62 |

The data clearly indicates that while several related compounds show anti-insectan properties, decaturin B is among the most potent, demonstrating a significant impact on the growth of S. frugiperda at the tested concentration. researchgate.net

Currently, no in vivo studies on decaturin B in zebrafish or tumor xenograft models have been reported in the peer-reviewed scientific literature. Therefore, its effects on vertebrate development and its potential as an anticancer agent in a whole-animal context remain uninvestigated.

Molecular Mechanisms of Action and Target Identification for Decaturin B

Investigation of Molecular Targets

The identification of specific molecular targets is a crucial step in elucidating the mechanism of action of any bioactive compound. For decaturin B, this process is in its early stages, with current research pointing towards broad biological effects rather than specific protein interactions.

Identification of Interacting Proteins, Enzymes, and Cellular Components

To date, specific interacting proteins, enzymes, or cellular components for decaturin B have not been definitively identified in the scientific literature. Research has primarily focused on its effects at a cellular or organismal level, such as its potent anti-insect activity. vdoc.pub The pyridine (B92270) alkaloid structure of decaturin B suggests potential interactions with a variety of biological macromolecules, but these interactions are yet to be experimentally verified. vdoc.pub

Ligand-Based and Structure-Based Approaches for Target Prediction

There is currently no published research detailing the use of ligand-based or structure-based computational approaches to predict the molecular targets of decaturin B. Such studies, which often involve molecular docking simulations and pharmacophore modeling, would be instrumental in narrowing down the potential protein partners of this natural product and guiding future experimental validation.

Perturbation of Cellular Pathways

The biological activity of a compound is a manifestation of its ability to interfere with or modulate cellular pathways. While the specific pathways affected by decaturin B are not fully mapped, its observed biological effects provide clues to its potential cellular impact.

Modulatory Effects on Signal Transduction Cascades

The direct modulatory effects of decaturin B on specific signal transduction cascades have not yet been reported. While natural products from fungi are known to interfere with signaling pathways involved in inflammation and cell proliferation, specific data linking decaturin B to any particular cascade is lacking. researchgate.netscribd.com Further research is required to determine if decaturin B influences key signaling networks within the cell.

Impact on Specific Biological Processes

The most well-documented biological impact of decaturin B is its potent anti-insect activity against the fall armyworm (Spodoptera frugiperda). vdoc.pub Studies have shown that decaturin B can cause a significant reduction in the growth rate of this insect pest. nih.gov This suggests that the compound interferes with critical biological processes in insects, such as growth, development, or metabolism. However, the precise molecular events leading to this growth inhibition are yet to be elucidated.

| Biological Process | Organism | Observed Effect | Reference |

| Growth | Spodoptera frugiperda (fall armyworm) | 89% growth reduction at 100 ppm | nih.gov |

Exploration of Pathways like MAPK, PI3K/AKT, NF-κB

There is no current scientific literature that explores the effects of decaturin B on the MAPK, PI3K/AKT, or NF-κB signaling pathways. These pathways are central to regulating a multitude of cellular processes, and their investigation in the context of decaturin B's activity could provide significant insights into its mechanism of action. While studies on other fungal metabolites have demonstrated interactions with these pathways, such connections have not been established for decaturin B. scribd.comresearchgate.net

Structure Activity Relationship Sar Studies of Decaturin B and Analogs

Principles and Methodologies of SAR Investigations

SAR studies systematically alter the molecular structure of a lead compound and assess the impact of these changes on its biological activity. oncodesign-services.com This process helps to build a comprehensive understanding of the molecule's interaction with its biological target. The methodologies employed can be broadly categorized as qualitative, quantitative, and computational.

Table 1: Overview of SAR Investigation Methodologies

| Methodology | Principle | Approach | Examples |

|---|---|---|---|

| Qualitative SAR | Identifies key structural features and functional groups responsible for biological activity through observation and comparison. | Synthesis and testing of a series of analogs with systematic structural modifications. | Identifying that a hydroxyl group at a specific position is essential for activity. |

| Quantitative SAR (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. | Uses statistical methods to relate numerical molecular descriptors to activity data (e.g., IC₅₀). | Activity = f(physicochemical properties) + error wikipedia.org |

| Computational SAR | Utilizes computer modeling and simulation to predict biological activity and understand interactions at a molecular level. | Employs techniques like molecular docking, 3D-QSAR, and machine learning based on molecular descriptors. | Comparative Molecular Field Analysis (CoMFA), K-nearest neighbor (k-NN). wikipedia.org |

Qualitative SAR involves analyzing how discrete changes in a molecule's structure affect its biological activity without necessarily creating a precise mathematical model. researchgate.net It is an iterative process where chemists synthesize a series of related compounds by modifying specific functional groups, rings, or substituents of a parent molecule. oncodesign-services.com Each new analog is then tested for biological activity. By comparing the activities across the series, researchers can deduce which parts of the molecule are essential for its function, which parts can be modified, and which modifications lead to increased or decreased activity. gardp.org This approach is crucial in the early stages of lead optimization.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a set of compounds. wikipedia.orgtaylorfrancis.com Unlike qualitative SAR, QSAR models express this relationship in a numerical equation. taylorfrancis.com The fundamental principle is that the variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their physicochemical properties, which are encoded by molecular descriptors. mdpi.com These descriptors can represent properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). wikipedia.org A typical QSAR model takes the form: Biological Activity = f(molecular descriptors). taylorfrancis.comamazon.com These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.org

Computational approaches have become indispensable in modern SAR investigations, offering rapid and cost-effective ways to analyze relationships and predict activity. oncodesign-services.comresearchgate.net A core component of these methods is the use of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure and properties. taylorfrancis.com These can range from simple counts of atoms and bonds to complex 3D properties derived from the molecule's conformation.

K-nearest neighbor (k-NN) is a machine learning algorithm used in QSAR modeling. It is a non-parametric method that predicts the activity of a new compound based on the activities of its 'k' most similar neighbors in the dataset. wikipedia.org The "nearness" or similarity is calculated based on the distance between the molecular descriptors of the compounds. Computational methods like these can sift through large virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov

Correlation Between Chemical Structure and Biological Activity

Decaturin B is a member of a unique class of fungal meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. nih.govnih.gov The core structure of decaturins consists of a pyridinyl-α-pyrone polyketide subunit linked to a diterpenoid moiety through a distinctive spiro carbon atom. nih.govresearchgate.net

Impact of Structural Modifications on Potency and Selectivity